1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methylphenoxy)propan-2-ol
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Overview
Description
1-{2-Imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-1-yl}-3-(2-methylphenoxy)propan-2-ol is a complex organic compound that features a benzodiazole ring, a piperidine moiety, and a phenoxypropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-1-yl}-3-(2-methylphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, often using piperidine and an alkyl halide.
Attachment of the Phenoxypropanol Group: This step involves the reaction of the benzodiazole derivative with 2-methylphenol and an appropriate epoxide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-{2-Imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-1-yl}-3-(2-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it is used to study the interactions of benzodiazole derivatives with various biological targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-1-yl}-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodiazole ring may interact with gamma-aminobutyric acid (GABA) receptors, while the piperidine moiety could modulate other neurotransmitter systems.
Comparison with Similar Compounds
- 1-{2-Imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-1-yl}-3-(2-methylphenoxy)propan-2-ol
- 1-{2-Imino-3-[2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-1-yl}-3-(2-methylphenoxy)propan-2-ol
Uniqueness: The presence of the piperidine moiety in 1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-1-yl}-3-(2-methylphenoxy)propan-2-ol distinguishes it from similar compounds, potentially offering unique pharmacological properties and interactions with biological targets.
Properties
Molecular Formula |
C24H32N4O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C24H32N4O2/c1-19-9-3-6-12-23(19)30-18-20(29)17-28-22-11-5-4-10-21(22)27(24(28)25)16-15-26-13-7-2-8-14-26/h3-6,9-12,20,25,29H,2,7-8,13-18H2,1H3 |
InChI Key |
JSWWJFBOMZWQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4)O |
Origin of Product |
United States |
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